molecular formula C6H5BFIO2 B1340018 2-Fluoro-6-iodophenylboronic acid CAS No. 870777-22-3

2-Fluoro-6-iodophenylboronic acid

Cat. No.: B1340018
CAS No.: 870777-22-3
M. Wt: 265.82 g/mol
InChI Key: LBSXGVJFWVWITH-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodophenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both fluorine and iodine atoms on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the direct iodination of 2-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodophenylboronic acid in chemical reactions involves the activation of the boronic acid group and the subsequent formation of a boronate complex. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronate complex transfers the aryl group to the palladium center, followed by reductive elimination to form the biaryl product .

Properties

IUPAC Name

(2-fluoro-6-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSXGVJFWVWITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584545
Record name (2-Fluoro-6-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-22-3
Record name B-(2-Fluoro-6-iodophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-6-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-fluoro-6-iodophenylboronic acid in the synthesis of benziodoxaborole derivatives?

A1: this compound serves as the crucial starting material for synthesizing various benziodoxaborole derivatives []. The research highlights two key reactions:

  • Chlorination and hydrolysis: this compound undergoes chlorination, likely forming an iododichloride intermediate. Subsequent treatment with water yields 1-chloro-4-fluoro-1H-1λ(3)-benzo[d][1,2,3]iodoxoborol-3-ol [].
  • Hypochlorite oxidation: Reacting this compound with a hypochlorite reagent in the presence of acetic or trifluoroacetic acid produces the corresponding 1-acetoxy or 1-trifluoroacetoxy substituted benziodoxaboroles, respectively [].

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